NRC-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

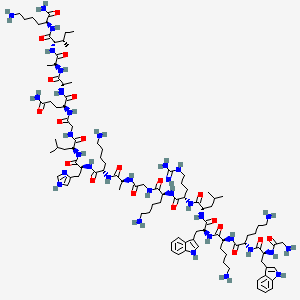

Formule moléculaire |

C102H167N33O20 |

|---|---|

Poids moléculaire |

2175.6 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C102H167N33O20/c1-10-58(6)85(101(155)125-69(86(110)140)30-15-20-38-103)135-89(143)61(9)121-87(141)60(8)122-92(146)75(36-37-81(109)136)123-84(139)54-118-91(145)76(44-56(2)3)131-100(154)80(48-64-52-113-55-119-64)134-95(149)71(32-17-22-40-105)126-88(142)59(7)120-83(138)53-117-90(144)70(31-16-21-39-104)127-94(148)74(35-25-43-114-102(111)112)130-97(151)77(45-57(4)5)132-99(153)79(47-63-51-116-68-29-14-12-27-66(63)68)133-96(150)73(34-19-24-42-107)128-93(147)72(33-18-23-41-106)129-98(152)78(124-82(137)49-108)46-62-50-115-67-28-13-11-26-65(62)67/h11-14,26-29,50-52,55-61,69-80,85,115-116H,10,15-25,30-49,53-54,103-108H2,1-9H3,(H2,109,136)(H2,110,140)(H,113,119)(H,117,144)(H,118,145)(H,120,138)(H,121,141)(H,122,146)(H,123,139)(H,124,137)(H,125,155)(H,126,142)(H,127,148)(H,128,147)(H,129,152)(H,130,151)(H,131,154)(H,132,153)(H,133,150)(H,134,149)(H,135,143)(H4,111,112,114)/t58-,59-,60-,61-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-/m0/s1 |

Clé InChI |

BZXQEECUFNVKSD-HQTHDTPHSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |

Origine du produit |

United States |

Foundational & Exploratory

NRC-16 Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the NRC-16 peptide, a promising antimicrobial agent with potent activity against a range of bacterial pathogens and a notable lack of cytotoxicity towards mammalian cells. Discovered from the witch flounder, Glyptocephalus cynoglossus, this compound is a 19-amino acid cationic peptide that has demonstrated significant anti-biofilm capabilities. This document details its origin, physicochemical properties, and mechanism of action. Furthermore, it presents a compilation of quantitative data on its biological activities and provides detailed protocols for the key experimental procedures used in its characterization. Visual diagrams are included to illustrate its mechanism of action and the experimental workflow for its analysis.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a particularly promising class of molecules. AMPs are a component of the innate immune system in a wide variety of organisms. This compound is one such peptide, identified from the witch flounder, Glyptocephalus cynoglossus, that has shown potent antimicrobial and anti-biofilm activities with minimal toxicity to human cells.[1][2][3]

Discovery and Origin

This compound was identified in studies searching for novel antimicrobial peptides from the witch flounder, Glyptocephalus cynoglossus.[1][2][3] It is a 19-amino acid cationic peptide.[4] The peptide was synthesized for experimental studies to evaluate its biological activities.[2]

Table 1: Physicochemical Properties of this compound Peptide

| Property | Value | Reference |

| Amino Acid Sequence | GWKKWLRKGAKHLGQAAIK | [4] |

| Molecular Formula | C102H166N32O21 | [4] |

| Molecular Weight | 2176.8 Da | [4] |

| Origin | Witch flounder (Glyptocephalus cynoglossus) | [1][2][3] |

| Type | Cationic Antimicrobial Peptide | [4] |

Biological Activities

This compound exhibits a range of biological activities, most notably its potent antimicrobial and anti-biofilm effects, coupled with a high degree of cell selectivity.

Antimicrobial Activity

This compound has demonstrated potent inhibitory effects against both Gram-negative and Gram-positive bacteria, including clinically isolated and multidrug-resistant (MDR) strains.[2] Its bactericidal activity is not sensitive to salt, a desirable feature for therapeutic applications.[1][2][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (μM) | Reference |

| Pseudomonas aeruginosa (otitis media isolate) | Gram-negative | Not specified | [1][2][3] |

| Pseudomonas aeruginosa (cholelithiasis isolate) | Gram-negative | Not specified | [1][2][3] |

| Staphylococcus aureus (otitis media isolate) | Gram-positive | Not specified | [1][2][3] |

| Drug-resistant E. coli | Gram-negative | Not specified | [2] |

| Drug-resistant S. typhimurium | Gram-negative | Not specified | [2] |

| Drug-resistant S. aureus | Gram-positive | Not specified | [2] |

Anti-biofilm Activity

A key attribute of this compound is its ability to inhibit and disrupt bacterial biofilms. It has been shown to significantly inhibit biofilm formation at concentrations of 4–16 μM.[1][2][3] This activity is observed at concentrations just above its minimum inhibitory concentration (MIC), a feature not commonly seen with conventional antibiotics.[1][2][3]

Table 3: Biofilm Inhibition by this compound

| Target Organism | Effective Concentration | Activity | Reference |

| Pseudomonas aeruginosa | 4–16 μM | Significant inhibition of biofilm formation | [1][2][3] |

Cytotoxicity and Hemolytic Activity

A crucial aspect for any potential therapeutic is its safety profile. This compound has demonstrated a high degree of selectivity for bacterial cells over mammalian cells. It does not cause significant lysis of human red blood cells (hemolysis) and is not cytotoxic to human keratinocyte (HaCaT) or macrophage (RAW264.7) cell lines at effective antimicrobial concentrations.[1][2][3]

Table 4: Cytotoxicity and Hemolytic Activity of this compound

| Cell Type | Assay | Result | Reference |

| Human Red Blood Cells (hRBCs) | Hemolysis Assay | No significant lysis | [1][2][3] |

| Human Keratinocytes (HaCaT cells) | Cytotoxicity Assay | Not cytotoxic | [1][2][3] |

| Murine Macrophages (RAW264.7 cells) | Cytotoxicity Assay | Not cytotoxic | [1][2][3] |

Mechanism of Action

The proposed mechanism of action for this compound involves the direct disruption of bacterial cell membranes, leading to cell death. Its selectivity is attributed to differences in the membrane compositions of bacterial and mammalian cells. The peptide's interaction with model mammalian membranes was found to be negligible, which is consistent with its low hemolytic and cytotoxic activity.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of the this compound peptide.

Peptide Synthesis

This compound is a synthetic peptide.[2] Solid-phase peptide synthesis (SPPS) is the standard method for producing such peptides.

Protocol:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid, with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine in DMF) to expose the free amino group for the next coupling step.

-

Iterative Coupling and Deprotection: The peptide chain is elongated by sequentially coupling Fmoc-protected amino acids, followed by deprotection, according to the this compound sequence (GWKKWLRKGAKHLGQAAIK).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

Protocol:

-

Bacterial Culture Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound peptide in the assay medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Assay

This assay assesses the peptide's ability to lyse red blood cells.

Protocol:

-

Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs), wash them with phosphate-buffered saline (PBS), and resuspend them to a final concentration of 4% (v/v) in PBS.

-

Peptide Incubation: In a 96-well plate, mix the hRBC suspension with serial dilutions of the this compound peptide.

-

Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Culture: Seed mammalian cells (e.g., HaCaT or RAW264.7) in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound peptide.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Tryptophan Fluorescence Assay

This assay is used to study the interaction of the peptide with lipid membranes. The intrinsic fluorescence of tryptophan residues is sensitive to the polarity of their environment.

Protocol:

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a lipid composition mimicking either bacterial or mammalian membranes.

-

Fluorescence Measurement: In a quartz cuvette, place a solution of the this compound peptide (which contains tryptophan).

-

Titration: Sequentially add increasing concentrations of the liposome suspension to the peptide solution.

-

Data Acquisition: After each addition, record the tryptophan fluorescence emission spectrum (excitation at ~280-295 nm, emission scan from ~300-400 nm).

-

Analysis: A blue shift in the emission maximum indicates the movement of tryptophan into the more hydrophobic environment of the lipid bilayer, signifying peptide-membrane interaction.

Calcein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles.

Protocol:

-

Calcein-Loaded Vesicle Preparation: Prepare liposomes as in the tryptophan fluorescence assay, but include a high, self-quenching concentration of calcein dye in the hydration buffer.

-

Removal of External Dye: Remove the non-encapsulated calcein by size-exclusion chromatography.

-

Leakage Measurement: Place the calcein-loaded liposomes in a fluorometer cuvette.

-

Peptide Addition: Add the this compound peptide to the liposome suspension.

-

Data Acquisition: Monitor the increase in calcein fluorescence over time (excitation at ~495 nm, emission at ~515 nm). An increase in fluorescence indicates the leakage of calcein from the vesicles due to membrane permeabilization.

-

Maximum Leakage: Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to lyse all vesicles.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

Protocol:

-

Sample Preparation: Prepare solutions of the this compound peptide in different solvents (e.g., aqueous buffer to mimic a polar environment, and a membrane-mimicking solvent like trifluoroethanol (TFE) or in the presence of liposomes).

-

CD Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Analysis: The shape of the spectrum is indicative of the secondary structure. For example, α-helical structures show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm.

Visualizations

Conclusion and Future Directions

The this compound peptide represents a promising candidate for the development of new antimicrobial therapies. Its potent activity against clinically relevant bacteria, including those forming biofilms, combined with its favorable safety profile, makes it an attractive lead compound. Future research should focus on in vivo efficacy studies to evaluate its therapeutic potential in animal models of infection. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective analogues. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for novel solutions to the growing challenge of antimicrobial resistance.

References

- 1. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus [mdpi.com]

- 2. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [anaspec.com]

Unraveling the Mechanism of Action of the NRC Superclade in Plant Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nucleotide-binding, Leucine-rich repeat (NLR) family of intracellular immune receptors plays a pivotal role in the plant's defense against a myriad of pathogens. Within this extensive family, the "NLR required for cell death" (NRC) superclade has emerged as a critical signaling hub in asterid plants, including species of significant agricultural importance. This technical guide delineates the intricate mechanism of action of NRC proteins, functioning as helper NLRs that translate pathogen recognition by sensor NLRs into a robust immune response.

The plant immune system is often conceptualized as a two-tiered system. The first layer of defense, known as Pattern-Triggered Immunity (PTI), is initiated by the recognition of microbe-associated molecular patterns (MAMPs) by cell surface pattern recognition receptors (PRRs)[1]. To circumvent this, successful pathogens deploy effectors that can suppress PTI, leading to susceptibility[1]. In response, plants have evolved a second line of defense termed Effector-Triggered Immunity (ETI), where intracellular NLRs recognize these pathogen effectors[1]. ETI is frequently associated with a localized programmed cell death known as the hypersensitive response, which restricts pathogen proliferation[2].

In many asterid plants, the NRC network constitutes a significant portion of the NLR repertoire and functions in a networked fashion, with sensor NLRs and helper NRCs acting in concert to confer disease resistance against a broad spectrum of pathogens including viruses, bacteria, oomycetes, nematodes, and aphids[2].

Core Signaling Pathway

The fundamental mechanism of the NRC network involves a two-step process: pathogen effector recognition by sensor NLRs, followed by the activation of downstream helper NRCs. These helper NRCs then execute the downstream immune responses, including the hypersensitive cell death.

1. Pathogen Recognition and Sensor NLR Activation:

The process begins with the detection of specific pathogen effectors by sensor NLRs. This recognition event can be direct, where the sensor NLR binds to the effector, or indirect, where the sensor NLR monitors a host protein that is targeted by the effector. This interaction induces a conformational change in the sensor NLR, leading to its activation.

2. Activation of Helper NRCs and Oligomerization:

Activated sensor NLRs then signal to the downstream helper NRCs[2]. This signaling event triggers the oligomerization of the helper NRCs, a crucial step for their activation[2]. This oligomeric structure is believed to function as a "death switch" that initiates the downstream signaling cascade[2].

3. Downstream Signaling and Immune Response:

The activated NRC oligomer orchestrates a series of downstream events, culminating in a full-fledged immune response. This includes the activation of mitogen-activated protein kinase (MAPK) cascades, which are also involved in PTI, indicating a convergence of these two immune signaling pathways[1]. The ultimate outcome is often the hypersensitive response, a form of programmed cell death that effectively contains the pathogen at the site of infection[2].

Signaling Pathway Diagram

Caption: The NRC-mediated immune signaling pathway in plants.

Experimental Protocols

The elucidation of the NRC mechanism of action has been made possible through a variety of molecular biology, genetics, and biochemistry techniques. Below are detailed methodologies for key experiments.

1. Co-immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions:

-

Objective: To determine if a sensor NLR physically interacts with a helper NRC.

-

Methodology:

-

Plant tissues (e.g., Nicotiana benthamiana leaves) are co-infiltrated with Agrobacterium tumefaciens strains carrying constructs for expressing tagged versions of the sensor NLR (e.g., with a FLAG tag) and the helper NRC (e.g., with a HA tag).

-

After 2-3 days of expression, total proteins are extracted from the leaf tissue using an appropriate lysis buffer.

-

The lysate is incubated with anti-FLAG agarose beads to immunoprecipitate the sensor NLR and any interacting proteins.

-

The beads are washed multiple times to remove non-specific binders.

-

The bound proteins are eluted from the beads.

-

The eluate is subjected to SDS-PAGE and Western blotting, probing with an anti-HA antibody to detect the co-immunoprecipitated helper NRC.

-

2. Virus-Induced Gene Silencing (VIGS) to Assess Gene Function:

-

Objective: To determine the necessity of a specific NRC gene for the immune response triggered by a sensor NLR.

-

Methodology:

-

A fragment of the target NRC gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agrobacterium carrying the TRV-NRC construct and a helper plasmid are co-infiltrated into young plants.

-

The virus spreads systemically, leading to the silencing of the endogenous NRC gene.

-

Silenced plants are then challenged with a pathogen or an elicitor that is recognized by a specific sensor NLR.

-

The immune response (e.g., hypersensitive cell death) is observed and compared to control plants (silenced with a non-target gene). A lack of response in the NRC-silenced plants indicates its requirement for the signaling pathway.

-

3. Cell Death Assays:

-

Objective: To quantify the extent of the hypersensitive response.

-

Methodology (Ion Leakage Assay):

-

Leaf discs are collected from plants at various time points after pathogen or elicitor treatment.

-

The leaf discs are washed with deionized water to remove surface ions.

-

The discs are then incubated in deionized water, and the conductivity of the solution is measured over time using a conductivity meter.

-

An increase in conductivity indicates ion leakage from dying cells, providing a quantitative measure of cell death.

-

Experimental Workflow Diagram

Caption: Key experimental workflows to study NRC protein function.

Quantitative Data Summary

While the provided literature does not contain extensive quantitative datasets for a specific "NRC-16," the principles of NRC function can be illustrated with representative data types commonly generated in this field of research.

| Parameter | Description | Typical Value Range | Experimental Method |

| Cell Death Index | A quantitative measure of the hypersensitive response, often based on ion leakage or visual scoring. | 0 (no death) to 1 (complete death) | Ion Leakage Assay |

| Pathogen Growth | Quantification of pathogen biomass in plant tissue to assess disease resistance. | 10^3 - 10^8 cfu/g tissue | Plate Counting (for bacteria) or qPCR (for fungi/oomycetes) |

| Gene Expression Fold Change | Relative expression levels of defense-related genes upon immune activation. | 2 to >1000-fold increase | RT-qPCR |

References

NRC-16: A Technical Guide to its Amino Acid Sequence, Structure, and Antimicrobial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-16 is a 19-amino acid cationic peptide derived from the witch flounder, Glyptocephalus cynoglossus. As a member of the pleurocidin family of antimicrobial peptides (AMPs), this compound exhibits potent inhibitory effects against a broad spectrum of Gram-negative and Gram-positive bacteria, as well as fungi. Notably, it has demonstrated significant activity against multidrug-resistant (MDR) bacteria and is effective in inhibiting biofilm formation without exhibiting significant cytotoxicity to mammalian cells. These properties position this compound as a promising candidate for the development of novel antimicrobial therapeutics. This technical guide provides a comprehensive overview of the amino acid sequence, structural characteristics, and functional attributes of this compound, along with detailed experimental protocols for its study.

Amino Acid Sequence and Physicochemical Properties

The primary structure of this compound is composed of 19 amino acid residues. Its cationic nature, conferred by the presence of multiple lysine and arginine residues, is crucial for its interaction with negatively charged microbial membranes.

| Property | Value |

| One-Letter Code | GWKKWLRKGAKHLGQAAIK |

| Three-Letter Code | H-Gly-Trp-Lys-Lys-Trp-Leu-Arg-Lys-Gly-Ala-Lys-His-Leu-Gly-Gln-Ala-Ala-Ile-Lys-OH |

| Molecular Formula | C₁₀₂H₁₆₆N₃₂O₂₁ |

| Molecular Weight | 2176.8 Da |

| C-Terminus | Amidated |

Structural Characteristics

A definitive three-dimensional structure of this compound determined by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the Protein Data Bank (PDB). However, studies employing circular dichroism (CD) spectroscopy have provided insights into its secondary structure. In membrane-mimicking environments, this compound is suggested to adopt an α-helical conformation, a common structural motif for many membrane-active antimicrobial peptides. This amphipathic helical structure, with a hydrophobic face and a cationic face, facilitates its insertion into and disruption of microbial cell membranes.

Mechanism of Action and Signaling

The primary mechanism of action for this compound, like other cationic antimicrobial peptides, involves the disruption of microbial cell membranes. This process can be conceptualized as a multi-step signaling cascade at the bacterial cell surface, leading to cell death.

Figure 1. Proposed mechanism of action for this compound leading to bacterial cell death.

Quantitative Data

The antimicrobial and antibiofilm activities of this compound have been quantitatively assessed against various microbial strains. The following tables summarize the minimum inhibitory concentrations (MIC) and biofilm inhibitory concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

| Microorganism | Strain | MIC (µM) |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Pseudomonas aeruginosa | Clinical Isolate 1 | 8 |

| Pseudomonas aeruginosa | Clinical Isolate 2 | 8 |

| Staphylococcus aureus | ATCC 25923 | 4 |

| Staphylococcus aureus | MRSA | 16 |

| Escherichia coli | ATCC 25922 | 4 |

| Candida albicans | ATCC 10231 | 16 |

Table 2: Biofilm Inhibition by this compound.

| Microorganism | Strain | Concentration for >50% Biofilm Inhibition (µM) |

| Pseudomonas aeruginosa | ATCC 27853 | 8 |

| Pseudomonas aeruginosa | Clinical Isolate 1 | 16 |

| Pseudomonas aeruginosa | Clinical Isolate 2 | 16 |

Table 3: Hemolytic and Cytotoxic Activity of this compound.

| Cell Type | Assay | Concentration | Result |

| Human Red Blood Cells | Hemolysis Assay | Up to 100 µM | < 5% hemolysis |

| Human Keratinocytes (HaCaT) | Cytotoxicity Assay (MTT) | Up to 100 µM | > 90% viability |

| Murine Macrophages (RAW 264.7) | Cytotoxicity Assay (MTT) | Up to 100 µM | > 90% viability |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound. The following sections outline the key experimental protocols.

Peptide Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Figure 2. General workflow for the synthesis and purification of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

-

Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in sterile, ultrapure water to a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate.

-

Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

This assay evaluates the ability of this compound to prevent biofilm formation.

-

Preparation of Bacterial Culture: Grow bacteria in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose.

-

Plate Preparation: Add serial dilutions of this compound to the wells of a 96-well flat-bottom microtiter plate.

-

Inoculation: Add the bacterial culture (adjusted to an OD₆₀₀ of 0.1) to each well.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

-

Quantification of Biofilm:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow to air dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Hemolytic Assay

This assay assesses the toxicity of this compound to red blood cells.

-

Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

-

Assay Setup: Add serial dilutions of this compound to a 96-well plate. Add the RBC suspension to each well.

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of mammalian cells.

-

Cell Seeding: Seed mammalian cells (e.g., HaCaT or RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound is a potent antimicrobial peptide with a well-defined amino acid sequence and promising biological activities. Its ability to combat multidrug-resistant bacteria and inhibit biofilm formation, coupled with its low cytotoxicity, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers to investigate the full therapeutic potential of this compound. Future research should focus on elucidating its precise three-dimensional structure and further exploring its in vivo efficacy and safety profile.

Unveiling the Potency of NRC-16: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of the NRC-16 peptide, a promising candidate in the fight against microbial resistance. Derived from the witch flounder, Glyptocephalus cynoglossus, this compound has demonstrated significant activity against a wide array of pathogens, including clinically relevant and multidrug-resistant strains. This document outlines its quantitative antimicrobial efficacy, the experimental methodologies used for its evaluation, and logical workflows to understand its activity profile.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been quantified against a diverse panel of microorganisms, encompassing Gram-negative bacteria, Gram-positive bacteria, and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

The data presented below is a summary of the MIC values obtained for this compound against various standard and drug-resistant microbial strains. These values highlight the peptide's broad-spectrum activity and its effectiveness in different ionic strength buffers, indicating its potential for robust performance in physiological conditions.[1]

| Microorganism | Strain Type | MIC (µM) in Low Ionic Strength Buffer (SP) | MIC (µM) in High Ionic Strength Buffer (PBS) |

| Gram-Negative Bacteria | |||

| Escherichia coli | Standard | 4 | 8 |

| Pseudomonas aeruginosa | Standard | 4 | 8 |

| Salmonella typhimurium | Standard | 2 | 4 |

| Escherichia coli | Drug-Resistant | 8 | 16 |

| Pseudomonas aeruginosa | Drug-Resistant | 8 | 16 |

| Salmonella typhimurium | Drug-Resistant | 4 | 8 |

| Gram-Positive Bacteria | |||

| Bacillus subtilis | Standard | 4 | 8 |

| Staphylococcus aureus | Standard | 4 | 8 |

| Staphylococcus aureus | Drug-Resistant (MRSA) | 8 | 16 |

| Fungi | |||

| Candida albicans | Standard | 8 | 16 |

| Aspergillus niger | Standard | 16 | 16 |

SP: Sodium Phosphate buffer; PBS: Phosphate-Buffered Saline

In addition to its planktonic activity, this compound has shown remarkable efficacy in inhibiting the formation of biofilms, which are notoriously resistant to conventional antibiotics. The Minimum Biofilm Inhibition Concentration (MBIC) for this compound against Pseudomonas aeruginosa isolated from patients with otitis media was found to be in the range of 4–16 µM.[1] This anti-biofilm activity at concentrations close to its MIC suggests a potential therapeutic advantage in treating persistent infections.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound involves a series of standardized and specialized assays. The following are detailed methodologies for the key experiments cited in the evaluation of this peptide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of microorganisms.

Protocol:

-

Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) and then serially diluted in the appropriate buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4 for low ionic strength, or phosphate-buffered saline for high ionic strength) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate growth media (e.g., Luria-Bertani broth for bacteria, Tryptic Soy Broth for some bacteria, and Yeast Mold Broth for fungi) to the mid-logarithmic phase of growth. The microbial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: An equal volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The final volume in each well is typically 100 or 200 µL. The plate is then incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This is typically assessed by measuring the absorbance at 600 nm using a microplate reader.

Anti-Biofilm Assay

The ability of this compound to inhibit biofilm formation is assessed using a crystal violet staining method.

Protocol:

-

Biofilm Formation: An overnight culture of the target bacterium (e.g., P. aeruginosa) is diluted to an optical density (OD) of 0.1 at 600 nm. 100 µL of this bacterial suspension is added to the wells of a 96-well flat-bottomed microtiter plate.

-

Peptide Treatment: Serial dilutions of this compound are added to the wells containing the bacterial suspension. The plate is then incubated at 37°C for 24 hours without shaking to allow for biofilm formation.

-

Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with sterile PBS to remove non-adherent cells. The remaining biofilm is fixed with methanol for 15 minutes. The methanol is then removed, and the plate is air-dried. The biofilm is stained with 0.1% crystal violet for 10 minutes.

-

Quantification: The excess stain is removed by washing with water. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm. The MBIC is the lowest concentration of the peptide that shows significant inhibition of biofilm formation compared to the untreated control.

Hemolytic and Cytotoxicity Assays

To assess the selectivity of this compound for microbial cells over mammalian cells, hemolytic and cytotoxicity assays are performed.

Hemolysis Assay Protocol:

-

Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are washed several times with PBS and resuspended to a final concentration of 4% (v/v).

-

Peptide Incubation: The hRBC suspension is incubated with various concentrations of this compound in a 96-well plate at 37°C for 1 hour.

-

Hemolysis Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at 540 nm. A sample treated with 0.1% Triton X-100 is used as a positive control (100% hemolysis), and untreated hRBCs in PBS serve as the negative control.

Cytotoxicity Assay Protocol:

-

Cell Culture: Human cell lines, such as HaCaT keratinocytes or RAW264.7 macrophages, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach a confluence of 70-80%.

-

Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to untreated control cells.

Visualizing Workflows and Logical Relationships

To better illustrate the experimental processes and the logical connections in the evaluation of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for characterizing the antimicrobial peptide this compound.

Caption: Logical relationship of this compound's antimicrobial properties and selectivity.

Signaling Pathways and Mechanism of Action

While specific signaling pathways triggered by this compound have not been extensively detailed in the available literature, the primary mechanism of action for many antimicrobial peptides, including this compound, is believed to involve direct interaction with the microbial cell membrane. The peptide's cationic and amphipathic nature facilitates its binding to the negatively charged components of bacterial and fungal membranes, leading to membrane disruption, pore formation, and subsequent cell death.

Further research into the precise molecular interactions and potential intracellular targets of this compound will be crucial for a complete understanding of its mechanism of action and for optimizing its therapeutic development. The lack of interaction with eukaryotic membranes, which are typically composed of zwitterionic phospholipids and cholesterol, underpins the peptide's observed low cytotoxicity and high selectivity.[1]

Conclusion

The this compound peptide presents a compelling profile as a next-generation antimicrobial agent. Its broad-spectrum activity against both standard and multidrug-resistant pathogens, coupled with its potent anti-biofilm capabilities and favorable safety profile, positions it as a strong candidate for further preclinical and clinical development. The data and protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals to build upon in their efforts to combat the growing threat of antimicrobial resistance.

References

NRC-16: A Promising Peptide Against Multidrug-Resistant Bacteria

An In-depth Technical Guide on the Antimicrobial and Anti-Biofilm Activities of the Novel Peptide NRC-16

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[1][2][3] this compound, a cationic antimicrobial peptide derived from the witch flounder, Glyptocephalus cynoglossus, has emerged as a promising candidate in the fight against these resilient pathogens.[4] This technical guide provides a comprehensive overview of the activity of this compound against a range of multidrug-resistant bacteria, details the experimental protocols used to evaluate its efficacy, and visualizes key experimental workflows.

Core Activity of this compound Against Multidrug-Resistant Bacteria

This compound is a truncated peptide with the amino acid sequence GWKKWLRKGAKHLGQAAIK-NH2.[4] Its structure, characterized by a significant number of cationic and hydrophobic residues, allows for potent antimicrobial activity.[4] Studies have demonstrated that this compound exhibits a potent growth inhibitory effect against both Gram-negative and Gram-positive bacteria, as well as fungi.[4] A key feature of this compound is its amidated C-terminus, which significantly enhances its microbicidal activity.[4]

Quantitative Assessment of Antimicrobial Activity

The efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The tables below summarize the MIC values of this compound against various standard and multidrug-resistant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Standard Bacterial and Fungal Strains

| Microorganism | Strain | MIC (μM) in Sodium Phosphate (SP) Buffer | MIC (μM) in Phosphate-Buffered Saline (PBS) |

| Escherichia coli | KCTC 1682 | 4 | 8 |

| Salmonella typhimurium | KCTC 1926 | 2 | 4 |

| Pseudomonas aeruginosa | KCTC 1637 | 4 | 8 |

| Staphylococcus aureus | KCTC 1621 | 4 | 8 |

| Bacillus subtilis | KCTC 1918 | 4 | 8 |

| Candida albicans | KCTC 7965 | 16 | 16 |

Data sourced from Gopal et al., 2013.[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Multidrug-Resistant (MDR) Bacterial Strains

| Microorganism | Resistance Profile | MIC (μM) |

| Pseudomonas aeruginosa | MDR | 4 - 8 |

| Staphylococcus aureus | MDR | 4 - 8 |

| Escherichia coli | Drug-resistant | Potent activity reported |

| Salmonella typhimurium | Drug-resistant | Potent activity reported |

Data indicates a range of MICs observed across various clinically isolated MDR strains. Specific resistance profiles of E. coli and S. typhimurium were not detailed in the source material. Data sourced from Gopal et al., 2013.[4]

Anti-Biofilm Activity of this compound

Bacterial biofilms contribute significantly to antibiotic resistance, with bacteria within a biofilm being up to 1000 times more resistant to antimicrobial agents than their planktonic counterparts.[4] this compound has demonstrated significant efficacy in inhibiting the formation of biofilms by multidrug-resistant Pseudomonas aeruginosa.[4][5]

Notably, this compound can inhibit biofilm formation at concentrations just above its MIC (4–16 μM), a feat not achieved by conventional antibiotics like ciprofloxacin and piperacillin under similar conditions.[4][5]

Safety and Selectivity Profile

A crucial aspect of any new antimicrobial agent is its selectivity for microbial cells over host cells. This compound has shown a favorable safety profile. It does not cause significant lysis of human red blood cells and is not cytotoxic to HaCaT and RAW264.7 cells.[5] Further studies using model mammalian membranes composed of phosphatidylcholine (PC), PC/cholesterol (CH), and PC/sphingomyelin (SM) confirmed that this compound does not interact with these liposomes, indicating its selective antimicrobial activity.[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's activity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is determined using a broth microdilution assay.

-

Bacterial Culture: Bacterial strains are grown in an appropriate broth medium to the mid-logarithmic phase.

-

Peptide Dilution: this compound is serially diluted in either sodium phosphate (SP) buffer or phosphate-buffered saline (PBS).

-

Inoculation: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate.

-

Incubation: The serially diluted peptide is added to the wells containing the bacterial suspension, and the plate is incubated at 37°C for 18-20 hours.

-

Measurement: The absorbance is measured at 600 nm using a microplate reader.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the bacteria.

Biofilm Inhibition Assay

The ability of this compound to inhibit biofilm formation is assessed using a crystal violet staining method.

-

Culture Preparation: An overnight culture of the test bacterium is diluted in fresh growth medium.

-

Assay Setup: Various concentrations of this compound are added to the wells of a 96-well plate, followed by the addition of the diluted bacterial culture.

-

Biofilm Formation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

Washing: The planktonic (free-floating) cells are removed, and the wells are washed with a buffer to remove any non-adherent cells.

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.

-

Solubilization: After washing away the excess stain, the crystal violet that has stained the biofilm is solubilized with 95% ethanol.

-

Quantification: The absorbance of the solubilized stain is measured at 570 nm, which is proportional to the amount of biofilm formed.

Hemolysis and Cytotoxicity Assays

The toxicity of this compound to mammalian cells is evaluated through hemolysis and cytotoxicity assays.

Hemolysis Assay:

-

Cell Preparation: Human red blood cells (hRBCs) are washed and suspended in phosphate-buffered saline (PBS).

-

Incubation: Different concentrations of this compound are added to the hRBC suspension and incubated for 1 hour at 37°C.

-

Centrifugation: The samples are centrifuged to pellet the intact cells.

-

Measurement: The amount of hemoglobin released into the supernatant, which indicates cell lysis, is measured by absorbance at 414 nm.

Cytotoxicity Assay:

-

Cell Seeding: Mammalian cell lines, such as HaCaT or RAW264.7, are seeded into 96-well plates and allowed to adhere.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent against multidrug-resistant bacteria. Its potent antimicrobial and anti-biofilm activities, coupled with a favorable safety profile, make it a strong candidate for further development. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising peptide.

References

- 1. Nonribosomal antibacterial peptides that target multidrug-resistant bacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. New Agents Are Coming, and So Is the Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rise of Resistant Bacteria Challenges Infection Control [medscape.com]

- 4. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the this compound Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Helical Wheel Projection and Structural Analysis of the Antimicrobial Peptide NRC-16

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-16 is a synthetic, 19-amino acid cationic antimicrobial peptide (AMP) originally derived from the witch flounder, Glyptocephalus cynoglossus.[1][2] As an AMP, it represents a promising candidate for therapeutic development due to its potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] A critical feature of this compound, underpinning its mechanism of action, is its ability to form an amphipathic α-helical structure in membrane environments. This guide provides an in-depth analysis of the structural properties of this compound, focusing on its helical wheel projection, and details the experimental methodologies used to characterize such peptides.

Physicochemical Properties of this compound

The primary sequence and fundamental properties of this compound are crucial for its secondary structure and function. These quantitative characteristics are summarized in Table 1. The peptide's high net positive charge is a key factor in its initial interaction with negatively charged microbial membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Primary Sequence | GWKKWLRKGAKHLGQAAIK | [1][3] |

| Number of Amino Acids | 19 | [1] |

| Molecular Formula | C₁₀₂H₁₆₆N₃₂O₂₁ | [1] |

| Molecular Mass | 2176.8 Da | [1] |

| Net Charge (Predicted) | +6 | [4] |

| Source | Derived from Witch Flounder (Glyptocephalus cynoglossus) |[1] |

Helical Wheel Projection

The helical wheel is a two-dimensional representation of an α-helix, projecting the amino acid side chains onto a plane perpendicular to the helical axis.[5] For a standard α-helix, each residue is rotated approximately 100 degrees around the axis relative to the previous one.[6][7] This visualization is instrumental in identifying amphipathic helices, which possess distinct polar (hydrophilic) and nonpolar (hydrophobic) faces.

For this compound, the helical wheel projection reveals a classic amphipathic structure, which is a hallmark of many membrane-active AMPs.[4] The distribution of its amino acid residues is as follows:

-

Hydrophobic Face: Comprised of residues such as Glycine (G), Tryptophan (W), Leucine (L), Alanine (A), and Isoleucine (I).

-

Hydrophilic Face: Dominated by positively charged (cationic) residues like Lysine (K) and Arginine (R), along with polar residues like Histidine (H) and Glutamine (Q).

This segregation of residues allows the peptide to preferentially interact with and disrupt microbial cell membranes. The hydrophobic face inserts into the lipid bilayer core, while the hydrophilic face remains exposed to the aqueous environment or interacts with the phospholipid head groups.

Structure-Function Relationship

The antimicrobial activity of this compound is a direct consequence of its primary amino acid sequence and the resulting secondary structure. The logical flow from sequence to function is a cornerstone of its design and efficacy.

Caption: Figure 1: Logical Flow from this compound Sequence to Function.

Experimental Protocols for Structural and Functional Characterization

The structural and functional properties of this compound are elucidated through a combination of biophysical and microbiological assays. While specific protocols from the original studies are proprietary, the following sections describe the standard methodologies employed for such analyses.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in different environments (e.g., aqueous buffer vs. membrane-mimicking solutions).

Methodology:

-

Sample Preparation: A stock solution of synthesized, purified this compound peptide is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Solvent Conditions: To mimic a membrane environment, solvents such as trifluoroethanol (TFE) or lipid vesicles (liposomes) are added to the peptide solution.

-

Data Acquisition: CD spectra are recorded using a spectropolarimeter, typically from 190 to 260 nm, at a controlled temperature (e.g., 25°C).

-

Analysis: The resulting spectrum is analyzed for characteristic signatures. An α-helical structure exhibits distinct negative bands near 208 nm and 222 nm and a positive band near 192 nm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.

Membrane Permeabilization (Calcein Leakage) Assay

Objective: To quantify the ability of this compound to disrupt lipid membranes.

Methodology:

-

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared from phospholipids (e.g., phosphatidylcholine) encapsulating the fluorescent dye calcein at a self-quenching concentration.

-

Assay Setup: The calcein-loaded liposomes are diluted in a buffer to a final lipid concentration in a 96-well plate.

-

Peptide Addition: Serial dilutions of this compound are added to the wells. A positive control, such as melittin or Triton X-100, is used to determine 100% leakage.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. As the peptide disrupts the vesicles, calcein is released, becomes de-quenched, and fluoresces.

-

Data Analysis: The percentage of leakage is calculated relative to the positive control. This provides quantitative data on the peptide's membrane-lytic activity.[8]

Tryptophan Fluorescence Assay

Objective: To assess the interaction and insertion of this compound into a lipid bilayer, leveraging its two tryptophan residues.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a buffer. Tryptophan fluorescence is sensitive to the polarity of its local environment.

-

Liposome Titration: LUVs of varying compositions (e.g., mimicking bacterial or mammalian membranes) are titrated into the peptide solution.

-

Fluorescence Measurement: The tryptophan fluorescence emission spectrum is recorded (excitation ~280 nm, emission ~300-400 nm) after each addition of liposomes.

-

Analysis: A blue shift (a shift of the emission maximum to a shorter wavelength) indicates the movement of the tryptophan residues from the aqueous environment into the nonpolar, hydrophobic core of the lipid bilayer. This confirms membrane insertion.[8]

General Experimental Workflow

The characterization of a novel antimicrobial peptide like this compound follows a structured workflow, from initial identification and synthesis to detailed functional and structural analysis.

Caption: Figure 2: Experimental Workflow for AMP Characterization.

Conclusion

The antimicrobial peptide this compound possesses a well-defined amphipathic α-helical structure, which is the primary determinant of its biological function. The helical wheel projection provides a clear visualization of the spatial segregation of hydrophobic and cationic residues, explaining its potent activity against microbial membranes and its selectivity over host cells.[8] The combination of computational analysis and biophysical experiments, as outlined in this guide, is essential for a comprehensive understanding of this compound and for advancing its potential as a next-generation therapeutic agent to combat microbial infections and biofilms.[2][6]

References

- 1. This compound [eurogentec.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rothlab.ucdavis.edu [rothlab.ucdavis.edu]

- 8. Anti-microbial, anti-biofilm activities and cell selectivity of the this compound peptide derived from witch flounder, Glyptocephalus cynoglossus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Bacterial Membrane Disruption: A Technical Guide to the Action of NRC-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRC-16, a synthetic antimicrobial peptide derived from the witch flounder (Glyptocephalus cynoglossus), represents a promising candidate in the fight against antibiotic-resistant bacteria. With potent antimicrobial and antibiofilm activity, this compound demonstrates a selective mechanism of action, preferentially targeting bacterial membranes over their mammalian counterparts. This technical guide provides an in-depth analysis of the interaction between this compound and bacterial membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanisms of action.

Introduction to this compound

This compound is a cationic peptide with the amino acid sequence GWKKWLRKGAKHLGQAAIK-NH2.[1] Its primary mode of action is the disruption of bacterial cell membranes, a mechanism that is less likely to induce resistance compared to antibiotics with specific intracellular targets.[1] Studies have shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is also effective against fungal pathogens.[1] A key characteristic of this compound is its salt-insensitive bactericidal activity, enhancing its potential for therapeutic applications in physiological environments.[1]

Quantitative Analysis of Antimicrobial Activity

The efficacy of this compound and its close analog, Pleurocidin, has been quantified through various assays, primarily determining their Minimum Inhibitory Concentrations (MICs) against a range of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of NRC Peptides

Data for NRC peptides derived from flatfish genes, as a proxy for this compound activity.

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) |

| Pseudomonas aeruginosa | H187 | 1 - 8 | ~0.4 - 3.5 |

| Escherichia coli | UB1005 | >58.9 | >25 |

| Staphylococcus aureus | MRSA | 1 - 8 | ~0.4 - 3.5 |

| Salmonella enterica | 0.3 - >58.9 | ~0.1 - >25 | |

| Aeromonas salmonicida | 0.3 - >58.9 | ~0.1 - >25 |

Source: Patrzykat et al., 2003.[2][3][4][5]

Table 2: Antibiofilm Activity of this compound

| Bacterial Species | Biofilm Inhibition Concentration (µM) |

| Pseudomonas aeruginosa | 4 - 16 |

| Staphylococcus aureus | 4 - 16 |

Source: Al-Jedah et al., 2013.[6]

Mechanism of Action: Bacterial Membrane Interaction

The interaction of this compound with bacterial membranes is a multi-step process driven by electrostatic and hydrophobic forces. This interaction leads to membrane permeabilization and ultimately cell death. While specific data for this compound's interaction with bacterial model membranes is limited, studies on the closely related peptide, Pleurocidin, provide significant insights into the likely mechanism.

Initial Electrostatic Attraction

The net positive charge of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]

Hydrophobic Insertion and Structural Change

Upon binding, this compound is believed to undergo a conformational change, adopting an α-helical structure that facilitates its insertion into the hydrophobic core of the bacterial membrane.[7] This is a critical step in the disruption of the membrane barrier.

Membrane Permeabilization and Depolarization

The insertion of multiple this compound peptides into the membrane leads to the formation of pores or channels, or a generalized destabilization of the lipid bilayer. This is often described by the "toroidal pore" or "carpet" models.[8][9] This disruption leads to the leakage of intracellular components and the dissipation of the membrane potential, which is crucial for cellular energy production and other vital functions. Studies on Pleurocidin have demonstrated its ability to cause membrane depolarization.[6][10]

Intracellular Targets

At sublethal concentrations, some pleurocidin-family peptides have been shown to inhibit macromolecular synthesis (DNA, RNA, and proteins) even with minimal membrane damage, suggesting they can translocate across the membrane to act on intracellular targets.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of antimicrobial peptides like this compound with bacterial membranes.

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare a series of two-fold dilutions of the this compound peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

-

Calcein Leakage Assay

-

Objective: To quantify the ability of the peptide to permeabilize lipid vesicles, mimicking bacterial membranes.

-

Protocol:

-

Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., POPE/POPG 3:1).

-

Encapsulate calcein dye at a self-quenching concentration (e.g., 50 mM) within the LUVs.

-

Remove non-encapsulated calcein by size-exclusion chromatography.

-

Add varying concentrations of this compound to the LUV suspension in a 96-well plate.

-

Measure the increase in fluorescence intensity over time using a fluorescence spectrophotometer (excitation ~495 nm, emission ~515 nm).

-

Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to disrupt all vesicles.

-

Percentage of leakage is calculated relative to the maximum leakage.

-

Tryptophan Fluorescence Spectroscopy

-

Objective: To monitor the interaction of the peptide with lipid vesicles by observing changes in the fluorescence of its tryptophan residues.

-

Protocol:

-

Prepare LUVs with a bacterial membrane-mimicking lipid composition.

-

In a quartz cuvette, add a solution of this compound (which contains tryptophan).

-

Record the initial tryptophan fluorescence emission spectrum (excitation ~280-295 nm, emission ~300-400 nm).

-

Add the LUV suspension to the cuvette and incubate.

-

Record the fluorescence emission spectrum at various time points.

-

A blue shift in the emission maximum and an increase in fluorescence intensity indicate the movement of tryptophan residues into the more hydrophobic environment of the lipid bilayer.

-

Circular Dichroism (CD) Spectroscopy

-

Objective: To determine the secondary structure of the peptide in different environments (aqueous buffer vs. membrane-mimicking).

-

Protocol:

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer).

-

Record the CD spectrum in the far-UV region (e.g., 190-250 nm). A random coil structure is expected.

-

Prepare LUVs with a bacterial membrane-mimicking lipid composition.

-

Add the LUV suspension to the peptide solution and incubate.

-

Record the CD spectrum of the peptide-vesicle mixture.

-

An increase in the signal characteristic of α-helices (negative bands at ~208 and ~222 nm) indicates a conformational change upon membrane binding.

-

Conclusion

This compound is a potent antimicrobial peptide with a clear mechanism of action centered on the disruption of bacterial membranes. Its selectivity for bacterial over mammalian membranes, coupled with its salt-insensitivity, makes it an attractive candidate for further development as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antimicrobial peptides, facilitating the quantitative assessment of their membrane-disrupting capabilities and furthering our understanding of their therapeutic potential. Future research should focus on obtaining more specific quantitative data for this compound's interaction with various bacterial membrane models to build a more complete picture of its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel antimicrobial peptides derived from flatfish genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Investigating Potential Applications of the Fish Anti-Microbial Peptide Pleurocidin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. From antimicrobial to anticancer: unraveling the potential of pleurocidin and pleurocidin-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.se [sci-hub.se]

- 8. Sublethal Concentrations of Pleurocidin-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial and anti-biofilm activity, and mechanism of action of pleurocidin against drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesizing the Antimicrobial Peptide NRC-16 for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-16 is a 19-amino acid cationic peptide derived from the witch flounder, Glyptocephalus cynoglossus.[1] It has garnered significant interest within the research community due to its potent antimicrobial and anti-biofilm activities against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1] Notably, this compound exhibits low cytotoxicity towards human cells, making it a promising candidate for further investigation in the development of novel therapeutic agents.[1] These application notes provide a comprehensive guide to the chemical synthesis, purification, characterization, and biological evaluation of the this compound peptide for research purposes.

This compound Peptide Profile

| Property | Value | Reference |

| Sequence (3-Letter Code) | H-Gly-Trp-Lys-Lys-Trp-Leu-Arg-Lys-Gly-Ala-Lys-His-Leu-Gly-Gln-Ala-Ala-Ile-Lys-OH | [1] |

| Sequence (1-Letter Code) | GWKKWLRKGAKHLGQAAIK | [1] |

| Molecular Formula | C₁₀₂H₁₆₆N₃₂O₂₁ | [1] |

| Molecular Weight | 2176.8 g/mol | [1] |

| Biological Activity | Antimicrobial, Anti-biofilm | [1] |

| Source | Witch flounder (Glyptocephalus cynoglossus) | [1] |

Section 1: Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The recommended method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS Workflow Overview

The synthesis of this compound follows a cyclical process of deprotection and coupling steps. The workflow is initiated by attaching the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids.

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-SPPS of this compound

Materials:

-

Rink Amide resin (for C-terminal amide)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (see section 1.3)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH for this compound) to the deprotected resin. Use a coupling reagent like HBTU in the presence of a base such as DIPEA. Allow the reaction to proceed for 1-2 hours.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat the deprotection (step 2) and coupling (step 4) steps for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the peptide-resin under vacuum.

Cleavage and Deprotection

The cleavage step releases the synthesized peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For this compound, which contains Tryptophan (Trp) and Arginine (Arg), a standard cleavage cocktail with scavengers is recommended to prevent side reactions.[2]

Recommended Cleavage Cocktail (Reagent K):

| Reagent | Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Cleavage Agent |

| Water | 5% | Scavenger |

| Phenol | 5% | Scavenger |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |

Procedure:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Section 2: Purification and Characterization of this compound

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified using preparative RP-HPLC to isolate the desired full-length peptide from truncated sequences and other impurities.

Typical RP-HPLC Parameters:

| Parameter | Specification |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes) |

| Detection | UV absorbance at 214 nm and 280 nm |

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the preparative RP-HPLC column.

-

Elute the peptide using the specified gradient.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Characterization

The identity and purity of the synthesized this compound peptide must be confirmed using analytical techniques.

2.2.1. Mass Spectrometry

Mass spectrometry is used to verify the molecular weight of the synthesized peptide.[3][4][5]

Expected Mass:

-

Monoisotopic Mass: 2175.30 g/mol

-

Average Mass: 2176.8 g/mol

2.2.2. Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final peptide product. A single sharp peak indicates a high degree of purity.

Section 3: Protocols for Biological Evaluation of this compound

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Procedure:

-

Prepare a two-fold serial dilution of the purified this compound peptide in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

-

Include positive (microorganism without peptide) and negative (broth only) controls.

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.

Anti-Biofilm Activity Assay

This assay evaluates the ability of this compound to inhibit biofilm formation.[8][9]

Procedure:

-

Dispense a standardized bacterial suspension into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells to remove planktonic bacteria.

-

Stain the adherent biofilm with a suitable dye (e.g., crystal violet).

-

Solubilize the dye and measure the absorbance to quantify the biofilm biomass.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Procedure:

-

Seed human cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance.

Section 4: Mechanism of Action

Cationic antimicrobial peptides like this compound primarily act by disrupting the integrity of the bacterial cell membrane.[14][15][16] Their positive charge facilitates interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death.

Figure 2: Proposed mechanism of action of this compound on bacterial cells.

Conclusion